N-benzyl-6-bromo-N-methyl-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-6-bromo-N-methyl-4-quinazolinamine is a useful research compound. Its molecular formula is C16H14BrN3 and its molecular weight is 328.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.03711 g/mol and the complexity rating of the compound is 306. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor and Antimalarial Properties
Quinazoline derivatives, including those related to N-benzyl-6-bromo-N-methyl-4-quinazolinamine, have shown potent antimalarial, antibacterial, and antitumor activities. A study by Elslager et al. (1983) highlighted the synthesis of various quinazolinediamines and their significant antimalarial and antitumor effects, with some undergoing preclinical toxicology evaluation for potential clinical trials (Elslager, Johnson, & Werbel, 1983).
Applications in Optoelectronics
Lipunova et al. (2018) discussed the use of quinazoline derivatives in the field of optoelectronics. These compounds are valuable for creating novel materials for organic light-emitting diodes, photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Role in Synthesis of H1-Antihistaminic Agents
Alagarsamy et al. (2007) explored the synthesis of triazoloquinazolinone derivatives, related to this compound, for their potential as H1-antihistaminic agents. These compounds, including 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, showed significant activity in protecting animals from histamine-induced bronchospasm (Alagarsamy, Solomon, & Murugan, 2007).
Use in Biosensors
Karimi-Maleh et al. (2014) described the use of a quinazoline derivative in a biosensor for determining glutathione and amoxicillin in biological and pharmaceutical samples. The modified electrode incorporating this compound demonstrated excellent characteristics for electrocatalytic oxidization (Karimi-Maleh, Tahernejad-Javazmi, Gupta, Ahmar, & Asadi, 2014).
Hypolipidemic Activities
Research by Kurogi et al. (1996) on quinazolines and quinazolinones, similar to this compound, revealed their potential as hypolipidemic agents. These compounds were found to lower triglyceride and total cholesterol levels, with some showing increased activity when substituted at certain positions (Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, & Tsuda, 1996).
Synthesis of Quinazoline Derivatives
A study by Xu et al. (2016) focused on the synthesis of quinazoline derivatives using a copper-catalyzed multicomponent domino reaction. This method efficiently constructed three C-N bonds in one operation, indicating its potential for synthesizing quinazoline-based compounds (Xu, Jia, Zhou, Zheng, Li, & Wu, 2016).
Antitumor Water-Soluble Analogues
Bavetsias et al. (2002) synthesized water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, to improve its aqueous solubility for in vivo evaluation. These analogues, related to this compound, retained the antitumor properties of the parent compound (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
Propiedades
IUPAC Name |
N-benzyl-6-bromo-N-methylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-20(10-12-5-3-2-4-6-12)16-14-9-13(17)7-8-15(14)18-11-19-16/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIQNNJZWPUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.